molecular formula C25H23N3O2S B11341862 6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11341862
M. Wt: 429.5 g/mol
InChI Key: IGUYYYUBJYSTGO-UHFFFAOYSA-N
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Description

6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound featuring a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Sulfanyl Group: This step may involve the reaction of a thiol with an appropriate electrophile.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique structure can interact with specific biological targets. Research may focus on its efficacy, toxicity, and pharmacokinetics.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Benzyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile stands out due to the presence of the sulfanyl group and the specific substitution pattern on the naphthyridine core. These features may confer unique biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

6-benzyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C25H23N3O2S/c1-30-22-9-5-8-19(13-22)24(29)17-31-25-20(14-26)12-21-16-28(11-10-23(21)27-25)15-18-6-3-2-4-7-18/h2-9,12-13H,10-11,15-17H2,1H3

InChI Key

IGUYYYUBJYSTGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N

Origin of Product

United States

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